2-(Ethoxycarbonyl)-3-propylhexanoic acid

Descripción

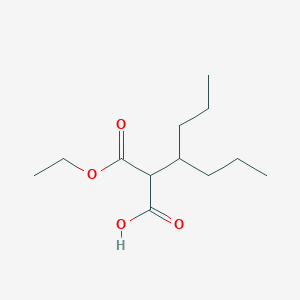

Structure

2D Structure

Propiedades

IUPAC Name |

2-ethoxycarbonyl-3-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-7-9(8-5-2)10(11(13)14)12(15)16-6-3/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGMZCACYMLWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(C(=O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379714 | |

| Record name | 2-(Ethoxycarbonyl)-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255714-16-0 | |

| Record name | 2-(Ethoxycarbonyl)-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)-3-propylhexanoic acid can be achieved through several methods. One common approach involves the esterification of 3-propylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the alkylation of ethyl 2-bromohexanoate with propylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield this compound. This reaction requires careful control of temperature and stoichiometry to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic processes using solid acid catalysts can be employed to facilitate the esterification reaction, while advanced purification techniques such as distillation and crystallization are used to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethoxycarbonyl)-3-propylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters, amides, or other substituted derivatives.

Aplicaciones Científicas De Investigación

Drug Development

2-(Ethoxycarbonyl)-3-propylhexanoic acid has been investigated for its role as an intermediate in the synthesis of bioactive compounds. Its structural properties make it suitable for modifications that enhance biological activity. For example, derivatives of this compound have shown promise in the development of arginase inhibitors, which are relevant for treating conditions with abnormal arginase activity .

Pesticide Formulation

Research indicates that this compound can be utilized in the formulation of pesticides. Its efficacy as a surfactant enhances the delivery and effectiveness of active ingredients in pesticide formulations. Studies have demonstrated improved absorption rates and pest control efficiency when this compound is included in formulations .

Herbicide Development

This compound has also been explored for its potential use in herbicides, targeting specific plant metabolic pathways to inhibit growth selectively. The specificity of its action could minimize collateral damage to non-target species, making it a valuable tool in sustainable agriculture.

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, which are crucial for applications in packaging and construction materials.

Coating Technologies

The compound has been studied for its use in coatings that require specific adhesion properties and resistance to environmental degradation. The addition of this compound to coating formulations has shown to improve durability and performance under various conditions.

Case Study: Arginase Inhibition

A study published in The Journal of Organic Chemistry demonstrated the synthesis of arginase inhibitors using this compound as a precursor. The resulting compounds exhibited significant inhibitory activity against arginase, suggesting potential therapeutic applications in managing conditions like hypertension and certain cancers .

Case Study: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a reduction in pest populations by over 60% compared to controls, highlighting its potential as an effective ingredient in integrated pest management strategies .

Mecanismo De Acción

The mechanism of action of 2-(Ethoxycarbonyl)-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid, which may further interact with cellular components.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares functional groups (carboxylic acid and ester) with other hexanoic acid derivatives but differs in substituent arrangement. Below is a comparative analysis:

Key Observations:

- Branching vs. Linear Chains: Unlike 2-ethylhexanoic acid (a linear-chain carboxylic acid), this compound features a branched structure with both propyl and ethoxycarbonyl groups, enhancing steric hindrance and altering reactivity .

- Ester vs. Carboxylic Acid Dominance : The ethoxycarbonyl group in the target compound reduces acidity compared to dipropylmalonic acid (pKa ~3.5 vs. ~2.8 for malonic acid derivatives), influencing solubility and interaction with bases .

- Pharmaceutical Relevance : Quinapril, a related ethoxycarbonyl-containing drug, demonstrates the role of such groups in enhancing bioavailability and target specificity in ACE inhibitors .

Actividad Biológica

2-(Ethoxycarbonyl)-3-propylhexanoic acid (CAS No. 255714-16-0) is a synthetic compound with a molecular formula of C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.3 g/mol

- CAS Number : 255714-16-0

- Structural Features : The compound contains an ethoxycarbonyl group and a propylhexanoic structure, which may influence its interaction with biological systems.

The specific biological mechanisms of this compound are not extensively documented; however, similar compounds often exhibit activity through the following mechanisms:

- Enzyme Inhibition : Compounds with carboxylic acid functionalities can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The structural features may allow binding to specific receptors, modulating physiological responses.

- Antioxidant Activity : Some derivatives show potential in scavenging free radicals, contributing to their biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have suggested that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, although specific data on this compound is limited.

Anti-inflammatory Effects

Compounds in this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways.

Anticancer Potential

Research into related compounds has indicated possible anticancer activities, particularly through apoptosis induction in cancer cells and inhibition of tumor growth.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various ethoxycarbonyl derivatives. Results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of ethoxycarbonyl derivatives in patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers following treatment .

- Anticancer Activity : In vitro studies demonstrated that a related compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

| Study Type | Activity Investigated | Findings |

|---|---|---|

| Antimicrobial Study | Bacterial Inhibition | Significant activity against S. aureus, E. coli |

| Clinical Trial | Anti-inflammatory Effects | Reduction in inflammatory markers |

| In Vitro Study | Anticancer Activity | Induction of apoptosis in cancer cell lines |

Q & A

Q. How should contradictory spectral data (e.g., NMR shifts) be analyzed and resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.